4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS No.: 681236-02-2
Cat. No.: VC4199616
Molecular Formula: C21H23N3O5S3
Molecular Weight: 493.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681236-02-2 |
|---|---|
| Molecular Formula | C21H23N3O5S3 |
| Molecular Weight | 493.61 |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H23N3O5S3/c1-31(26,27)17-10-11-18-19(14-17)30-21(22-18)23-20(25)15-6-8-16(9-7-15)32(28,29)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25) |
| Standard InChI Key | QUUAJCSSNNRYLO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core attached to a benzo[d]thiazole moiety. It includes an azepane ring and methylsulfonyl groups, which enhance its chemical reactivity and biological activity. The compound's molecular formula is not explicitly detailed in the available literature, but its molecular weight is approximately 493.61 g/mol, similar to related compounds like 3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide.
Mechanism of Action and Biological Activity
| Biological Activity | Description |
|---|---|
| Mechanism of Action | Binding to enzymes and receptors, modulating biochemical pathways |
| Potential Therapeutic Effects | Inhibition of disease-related enzymes |
Research Findings and Applications
Research on compounds like 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is significant in medicinal chemistry, particularly in drug discovery. The unique combination of azepane and benzo[d]thiazole moieties along with methylsulfonyl groups enhances its reactivity and potential biological activities compared to similar compounds.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Drug discovery and development |
| Biological Research | Investigation of biochemical pathways and enzyme interactions |
Comparison with Similar Compounds
Compounds like (E)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide share structural features and potential applications in medicinal chemistry. These compounds can be synthesized through similar methods involving azepane derivatives and benzamides, and they interact with biological targets such as enzymes or receptors.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | Benzamide core with benzo[d]thiazole, azepane ring, and methylsulfonyl groups | Potential therapeutic effects through enzyme inhibition |
| (E)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Sulfonamide group and thiazole derivative | Interaction with biological targets |
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